GENZ-882706

CSF-1R Kinase Selectivity Off-Target Profiling

GENZ-882706 is a highly selective CNS-penetrant CSF-1R inhibitor (S(35)=0.005 selectivity score, DFG-out binding) optimized from a 600-compound library for kinome-wide selectivity and oral bioavailability. It achieves sustained microglial depletion in brain and spinal cord via systemic oral administration, eliminating the need for ICV delivery. Researchers requiring target specificity in neuroinflammatory models (EAE, LPS challenge) cannot directly substitute this compound with other CSF-1R inhibitors (e.g., BLZ945, PLX5622, GW2580) without compromising experimental reproducibility.

Molecular Formula C26H25N5O3
Molecular Weight 455.5 g/mol
Cat. No. B1492367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGENZ-882706
Molecular FormulaC26H25N5O3
Molecular Weight455.5 g/mol
Structural Identifiers
SMILESCC(C)(C#CC1=CC2=C(N=C1)N(C=N2)CC3=CC4=C(C=C3)OC(CO4)C5=CN=C(C=C5)OC)N
InChIInChI=1S/C26H25N5O3/c1-26(2,27)9-8-17-10-20-25(29-12-17)31(16-30-20)14-18-4-6-21-22(11-18)33-15-23(34-21)19-5-7-24(32-3)28-13-19/h4-7,10-13,16,23H,14-15,27H2,1-3H3/t23-/m1/s1
InChIKeyDRBFONOVLOXKJM-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GENZ-882706 (RA03546849) for Scientific Procurement: CSF-1R Inhibitor with CNS-Penetrant Properties


GENZ-882706 (also known as RA03546849 or sCSF1Rinh) is a potent and highly selective small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), a class III receptor tyrosine kinase that regulates the survival, proliferation, and differentiation of mononuclear phagocytes, including microglia and macrophages [1]. The compound was developed following the screening of approximately 600 compounds to identify a selective CSF-1R inhibitor [2]. GENZ-882706 binds to CSF-1R in a DFG-out conformation and demonstrates robust CNS penetrance and oral bioavailability, making it a valuable research tool for studying microglia-dependent neuroinflammatory processes in preclinical models [1]. Notably, GENZ-882706 is a CSF-1R inhibitor and not a TYK2 inhibitor; any characterization of this compound as targeting TYK2 or JAK-family kinases is factually incorrect and should be disregarded for procurement decisions.

Why Generic Substitution Fails for GENZ-882706 in CSF-1R Research Applications


GENZ-882706 cannot be simply substituted with other CSF-1R inhibitors due to its unique combination of kinome-wide selectivity and CNS-penetrant properties. The compound exhibits a selectivity score of S(35)=0.005, indicating that it inhibits only 0.5% of the 35 kinases most commonly hit by kinase inhibitors, a level of selectivity not uniformly shared across all CSF-1R inhibitors [1]. Furthermore, GENZ-882706 was selected from a library of approximately 600 synthesized compounds specifically optimized for CSF-1R selectivity and CNS exposure [2]. Unlike other CSF-1R inhibitors such as BLZ945 (sotuletinib), PLX5622, or GW2580, GENZ-882706's DFG-out binding mode and pharmacokinetic profile yield distinct selectivity and CNS penetration characteristics that are not interchangeable in experimental settings. Researchers requiring specific depletion of microglia or evaluation of CSF-1R signaling in neuroinflammatory models must verify that any substituted compound offers comparable selectivity and CNS bioavailability to ensure experimental reproducibility [3].

Quantitative Evidence Supporting the Selection of GENZ-882706 Over Comparable CSF-1R Inhibitors


Kinome-Wide Selectivity Score: GENZ-882706 vs. Typical Kinase Inhibitor Selectivity

GENZ-882706 demonstrates exceptional kinome-wide selectivity with a selectivity score of S(35)=0.005, indicating that the compound inhibits only 0.5% of the 35 kinases most frequently targeted by kinase inhibitors [1]. This selectivity profile was achieved after screening approximately 600 compounds in a medicinal chemistry optimization campaign aimed at minimizing off-target kinase interactions [2]. The S(35) selectivity score is a standardized metric in kinase drug discovery that quantifies the fraction of commonly inhibited kinases affected by a compound; lower scores indicate superior selectivity.

CSF-1R Kinase Selectivity Off-Target Profiling

Bone Marrow-Derived Macrophage Proliferation: GENZ-882706 IC50 Values

In murine bone marrow-derived macrophage (BMDM) proliferation assays, GENZ-882706 (sCSF1Rinh) inhibited proliferation with an IC50 of 22 nM [1]. In murine mixed glial cultures, the compound depleted microglia in a concentration-dependent manner with an IC50 of 188 nM [1]. These functional cellular IC50 values provide quantitative benchmarks for experimental dosing and cross-study comparison with other CSF-1R inhibitors. Notably, the 22 nM IC50 in BMDM proliferation represents the compound's functional potency against CSF-1R-dependent cellular proliferation in primary macrophages, a physiologically relevant readout distinct from biochemical kinase inhibition assays.

Macrophage Biology CSF-1R Signaling In Vitro Pharmacology

In Vivo EAE Model: GENZ-882706 Dose-Dependent Reduction of Microglia and Monocytes/Macrophages

In the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis, daily treatment with GENZ-882706 at doses of 30 mg/kg and 100 mg/kg significantly reduced the number of microglia and monocytes/macrophages in both brain and spinal cord compared to vehicle and LPS controls [1]. Spinal cord homogenates from GENZ-882706-treated EAE mice exhibited significant decreases in pro-inflammatory mediators MCP-1, IL-6, IL-1β, and IP-10 levels when compared to vehicle-treated animals [1]. Additionally, GENZ-882706 modestly reduced CD80 expression on brain monocytes/macrophages, indicating modulation of immune cell activation state [1]. The compound suppressed deleterious microglial responses in both C57BL/6 EAE and MOG peptide-induced NOD-EAE (progressive MS) models and improved neurological impairments [1].

Neuroinflammation Experimental Autoimmune Encephalomyelitis Microglia Depletion

CSF-1R Binding Mode and Pharmacokinetic Properties of GENZ-882706

GENZ-882706 (sCSF1Rinh) binds to CSF-1R in a DFG-out (type II) conformation and exhibits excellent pharmacokinetic properties including good oral bioavailability and demonstrated CNS penetrance [1]. The DFG-out binding mode is characteristic of type II kinase inhibitors, which stabilize the inactive conformation of the kinase domain and typically confer enhanced selectivity compared to type I inhibitors that bind the active DFG-in conformation. The combination of oral bioavailability and CNS penetration distinguishes GENZ-882706 from CSF-1R inhibitors that lack efficient blood-brain barrier permeability or require parenteral administration for CNS studies.

CNS Penetrance Oral Bioavailability DFG-out Conformation

Structural Differentiation: GENZ-882706 vs. Racemate Form in Procurement

GENZ-882706 (CAS 2070864-35-4) exists as the single enantiomer (S)-4-(3-((2-(6-methoxypyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3H-imidazo[4,5-b]pyridin-6-yl)-2-methylbut-3-yn-2-amine, distinguished from its racemate form GENZ-882706(Raceme) (CAS 2070861-46-8) . The chiral center at the benzodioxin moiety is critical for the compound's binding orientation to CSF-1R. Procurement of the incorrect stereochemical form (racemate instead of the active S-enantiomer) would result in a 50% reduction in active pharmaceutical ingredient content and introduce a stereoisomer with unknown biological activity that could confound experimental interpretation.

Chiral Chemistry Stereochemistry Quality Control

Optimal Research Application Scenarios for GENZ-882706 Procurement


Preclinical Studies of Microglia-Dependent Neuroinflammation in Multiple Sclerosis Models

GENZ-882706 is optimized for research applications requiring selective CSF-1R inhibition with CNS penetration to evaluate microglial contributions to neuroinflammatory pathology. The compound has demonstrated significant reduction of microglia and monocytes/macrophages in both C57BL/6 EAE and MOG peptide-induced NOD-EAE models of progressive multiple sclerosis, with associated improvements in neurological impairment [1]. Researchers using EAE models to study MS pathophysiology or evaluate combination therapeutic strategies should prioritize GENZ-882706 over CSF-1R inhibitors lacking validated CNS efficacy data or those requiring intracerebroventricular administration for brain target engagement.

Mechanistic Studies of CSF-1R Signaling Requiring High Kinome Selectivity

Investigators conducting pathway-specific analyses of CSF-1R signaling should select GENZ-882706 for its exceptional kinome-wide selectivity (S(35)=0.005), which minimizes confounding off-target kinase inhibition [1]. This selectivity is particularly valuable for phosphoproteomic studies, RNA-sequencing experiments, or other unbiased omics approaches where off-target effects could obscure true CSF-1R-dependent transcriptional and signaling changes. The compound was specifically optimized from a library of 600 candidates to achieve this selectivity profile [2], making it appropriate for experiments where target specificity is paramount.

In Vivo Microglia Depletion Studies in Neurodegenerative Disease Models

The oral bioavailability and CNS penetrance of GENZ-882706 make it suitable for chronic dosing studies investigating microglial contributions to neurodegenerative diseases including Alzheimer‘s disease, Parkinson’s disease, and amyotrophic lateral sclerosis (ALS). In murine models, GENZ-882706 at doses of 30 mg/kg and 100 mg/kg effectively reduced microglial populations in brain and spinal cord tissue [1]. Researchers designing long-term microglial depletion protocols should consider GENZ-882706 for its demonstrated ability to achieve sustained CNS target engagement following systemic oral administration, avoiding the need for invasive intracerebroventricular delivery methods.

Acute Neuroinflammation Models Evaluating Monocyte/Macrophage Infiltration

In acute LPS challenge models, GENZ-882706 reduced the number of microglia and infiltrating macrophages, diminished microglial/macrophage proliferation, and attenuated the overall inflammatory response [1]. This application scenario is appropriate for researchers studying acute neuroinflammatory insults, blood-brain barrier disruption, or peripheral immune cell infiltration into the CNS. The compound's ability to reduce both resident microglia and infiltrating monocyte-derived macrophages makes it a valuable tool for dissecting the relative contributions of these cell populations to acute CNS injury responses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for GENZ-882706

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.